molecular formula C7H5F3N2OS B12864345 5-((Trifluoromethyl)thio)nicotinamide

5-((Trifluoromethyl)thio)nicotinamide

Cat. No.: B12864345
M. Wt: 222.19 g/mol
InChI Key: IRITUVHXZRERGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((Trifluoromethyl)thio)nicotinamide: is an organic compound that features a trifluoromethylthio group attached to a nicotinamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the reaction of nicotinamide with trifluoromethanesulfonyl chloride (CF3SO2Cl) in the presence of a base, such as triethylamine, under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-((Trifluoromethyl)thio)nicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In chemistry, 5-((Trifluoromethyl)thio)nicotinamide is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethylthio group imparts desirable properties, such as increased lipophilicity and metabolic stability .

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. The trifluoromethylthio group can enhance the bioavailability and efficacy of therapeutic agents .

Medicine: In medicine, derivatives of this compound are explored for their potential to treat various diseases, including cancer and infectious diseases. The compound’s ability to modulate biological pathways makes it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the development of agrochemicals and materials with enhanced properties. Its stability and reactivity make it suitable for various applications .

Mechanism of Action

The mechanism of action of 5-((Trifluoromethyl)thio)nicotinamide involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Properties

Molecular Formula

C7H5F3N2OS

Molecular Weight

222.19 g/mol

IUPAC Name

5-(trifluoromethylsulfanyl)pyridine-3-carboxamide

InChI

InChI=1S/C7H5F3N2OS/c8-7(9,10)14-5-1-4(6(11)13)2-12-3-5/h1-3H,(H2,11,13)

InChI Key

IRITUVHXZRERGN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1SC(F)(F)F)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.